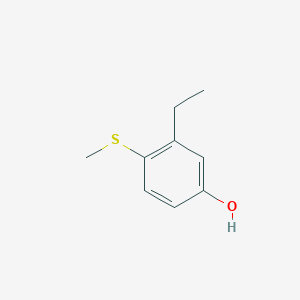
3-Ethyl-4-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, where the phenol ring is substituted with an ethyl group at the third position and a methylthio group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 4-(methylthio)phenol with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, followed by the addition of an ethyl halide to introduce the ethyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler phenol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenol derivatives without the methylthio group.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-Ethyl-4-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(methylthio)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)phenol: Lacks the ethyl group, making it less hydrophobic and potentially less active in certain applications.
3-Methyl-4-(methylthio)phenol: Similar structure but with a methyl group instead of an ethyl group, which can influence its reactivity and properties.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group, which significantly alters its chemical behavior and applications.
Uniqueness
3-Ethyl-4-(methylthio)phenol is unique due to the presence of both an ethyl group and a methylthio group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
14143-36-3 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3-ethyl-4-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
DVQAFBRTUVSZHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















